molecular formula C27H23N5O2 B12387366 9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one

9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one

Cat. No.: B12387366
M. Wt: 449.5 g/mol
InChI Key: ZRFYEYDKSDYTQM-UHFFFAOYSA-N
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Description

9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one is a useful research compound. Its molecular formula is C27H23N5O2 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features multiple pharmacophores that may contribute to its biological activity:

  • Naphthyridine Core : Known for various biological activities including antimicrobial and anticancer properties.
  • Pyrazole Ring : Often associated with anti-inflammatory and analgesic effects.
  • Dihydroindole Moiety : May enhance binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis
PC3 (Prostate)4.8Cell cycle arrest
A549 (Lung)6.2Inhibition of cell proliferation

Inhibition of Kinase Activity

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression, particularly mTOR (mechanistic target of rapamycin). Preliminary data suggest that it exhibits selectivity for mTOR over other kinases, making it a promising candidate for further development as an anticancer agent.

The proposed mechanism of action involves the interaction with key signaling pathways:

  • mTOR Pathway Inhibition : The compound binds to mTOR, inhibiting its kinase activity, which is crucial for cell growth and proliferation.
  • Apoptotic Pathways Activation : It activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : By interfering with cyclin-dependent kinases (CDKs), it causes cell cycle arrest.

Case Studies

A case study involving xenograft models demonstrated the efficacy of this compound in vivo. Mice implanted with tumor cells showed a significant reduction in tumor volume after treatment with the compound compared to controls.

Study Overview

  • Model : U87MG glioblastoma xenograft in nude mice.
  • Dosage : 20 mg/kg administered bi-weekly.
  • Results : Tumor growth inhibition by approximately 70% after four weeks.

Safety and Toxicity

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicity mechanisms and long-term effects.

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

9-(1-methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one

InChI

InChI=1S/C27H23N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h4-9,12-16H,3,10-11H2,1-2H3

InChI Key

ZRFYEYDKSDYTQM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C1C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CN(N=C6)C

Origin of Product

United States

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